![molecular formula C10H17NO B13830426 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobicyclo[222]octan-1-YL)ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method allows for the preparation of the bicyclic core structure, which can then be further functionalized to introduce the amino and ethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric [4 + 2] cycloaddition reactions has been explored for the efficient production of bicyclo[2.2.2]octane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Bicyclo[2.2.2]octane-1-carboxylates: Share the bicyclic core structure but differ in functional groups.
Uniqueness: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its combination of an amino group and an ethanone group on the bicyclo[2.2.2]octane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 |
Clave InChI |
IARVLOXQDRXNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CCC(CC1)(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


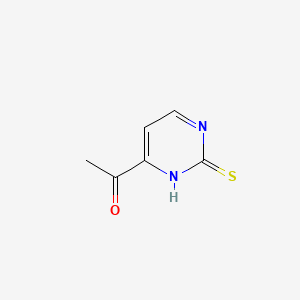
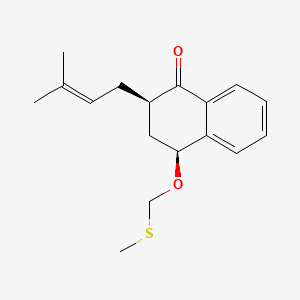
![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

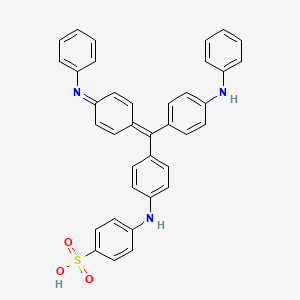
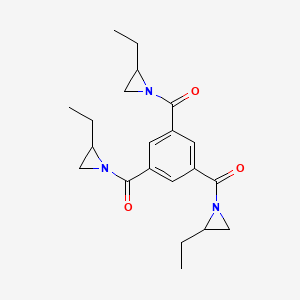
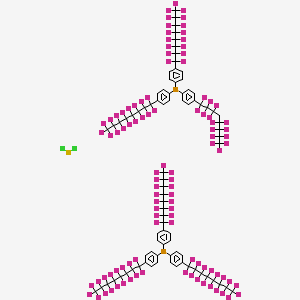
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
